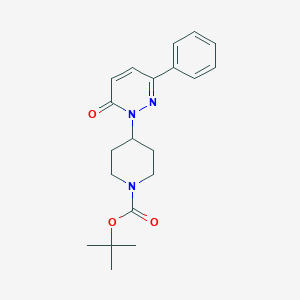

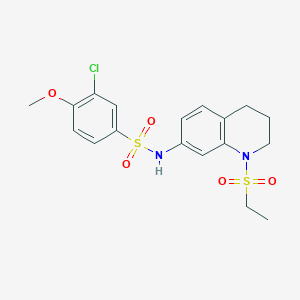

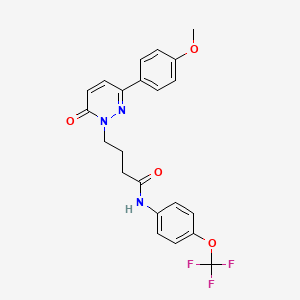

![molecular formula C15H15FN2O B2929770 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide CAS No. 954250-40-9](/img/structure/B2929770.png)

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a crucial building block of many drug candidates . It is used in laboratory chemicals .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Molecular Structure Analysis

Every amino acid contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis

The compound is a crucial building block of many drug candidates . It is synthesized in a microreactor with a yield of 85.7% within 10 minutes .Physical and Chemical Properties Analysis

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .科学的研究の応用

DNA Repair and Poly(ADP-Ribose) Polymerase (PARP) Inhibition One primary area of interest is the role of similar compounds in DNA repair mechanisms. For instance, 3-aminobenzamide, a related inhibitor of poly(ADP-ribose) synthesis, has been used to explore the regulatory role of the polymer in DNA repair processes. Studies suggest that while 3-aminobenzamide can influence DNA break frequencies in cells damaged by certain agents, its effects are complicated by nonspecific side effects at higher concentrations, casting doubt on the specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Synthesis and Characterization of Polyimides Another research focus is on the synthesis of novel materials. For example, novel aromatic polyimides have been synthesized using similar compounds, exhibiting properties such as solubility in organic solvents and high thermal stability, making them potentially useful for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Toxicity and Cellular Effects The interaction of similar compounds with cellular mechanisms, particularly in the context of toxicity and transformation induced by various agents, has also been investigated. For example, 3-aminobenzamide has been shown to enhance the toxic effects of certain alkylating agents in a dose-dependent manner, highlighting the importance of poly ADP-ribosyl synthetase in the repair of DNA damage (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

Fluorination and Radiosynthesis Research includes the development of novel methods for the fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. This process demonstrates broad substrate scope and functional group tolerance, offering a promising approach for the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and material science (Groendyke, AbuSalim, & Cook, 2016).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the potential biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound 4-Fluorobenzylamine should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These factors should be considered when studying the action of this compound.

特性

IUPAC Name |

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10-2-5-12(8-14(10)17)15(19)18-9-11-3-6-13(16)7-4-11/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRXQPSNXNEZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

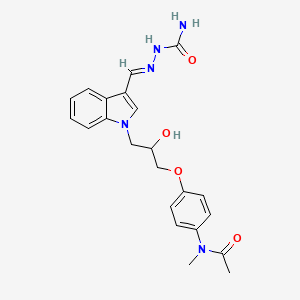

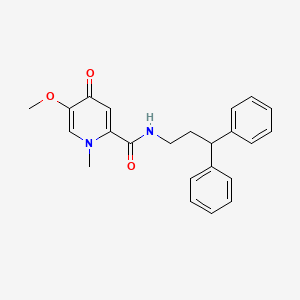

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

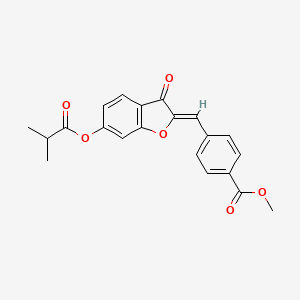

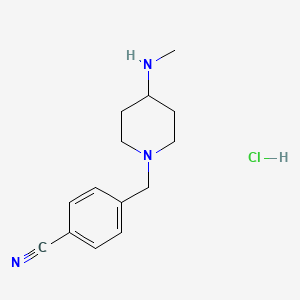

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

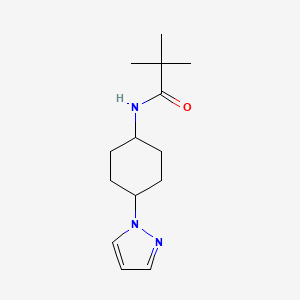

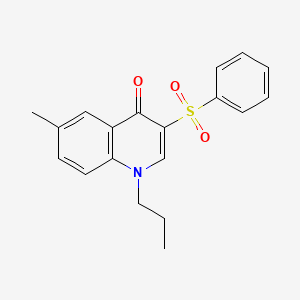

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)